Desfluoroenrofloxacin Hydrochloride

RP-HPLC method validation impurity profiling enrofloxacin quality control

Desfluoroenrofloxacin Hydrochloride (CAS 2732310-93-7 as HCl salt; free base CAS 138892-82-7) is the 6-desfluoro analog of the veterinary fluoroquinolone antibiotic enrofloxacin, formally designated as Enrofloxacin EP Impurity C (HCl salt) by the European Pharmacopoeia and included as desfluoro-enrofloxacin in the USP Enrofloxacin Related Compound Mixture RS. Chemically it is 1‑cyclopropyl‑7‑(4‑ethylpiperazin‑1‑yl)‑4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic acid hydrochloride (molecular formula C₁₉H₂₃N₃O₃·HCl; MW 377.87 g/mol), differing from enrofloxacin (C₁₉H₂₂FN₃O₃; MW 359.39 g/mol) by the replacement of the C‑6 fluorine atom with hydrogen.

Molecular Formula C19H24ClN3O3
Molecular Weight 377.9 g/mol
Cat. No. B13426990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesfluoroenrofloxacin Hydrochloride
Molecular FormulaC19H24ClN3O3
Molecular Weight377.9 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O.Cl
InChIInChI=1S/C19H23N3O3.ClH/c1-2-20-7-9-21(10-8-20)14-5-6-15-17(11-14)22(13-3-4-13)12-16(18(15)23)19(24)25;/h5-6,11-13H,2-4,7-10H2,1H3,(H,24,25);1H
InChIKeyQOAUVJCXVIPNQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desfluoroenrofloxacin Hydrochloride: Identity, Pharmacopoeial Status, and Structural Distinction from Parent Enrofloxacin


Desfluoroenrofloxacin Hydrochloride (CAS 2732310-93-7 as HCl salt; free base CAS 138892-82-7) is the 6-desfluoro analog of the veterinary fluoroquinolone antibiotic enrofloxacin, formally designated as Enrofloxacin EP Impurity C (HCl salt) by the European Pharmacopoeia and included as desfluoro-enrofloxacin in the USP Enrofloxacin Related Compound Mixture RS . Chemically it is 1‑cyclopropyl‑7‑(4‑ethylpiperazin‑1‑yl)‑4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic acid hydrochloride (molecular formula C₁₉H₂₃N₃O₃·HCl; MW 377.87 g/mol), differing from enrofloxacin (C₁₉H₂₂FN₃O₃; MW 359.39 g/mol) by the replacement of the C‑6 fluorine atom with hydrogen . This single‑atom substitution is mechanistically pivotal: the C‑6 fluorine is historically established as the structural feature that confers the dramatic potency enhancement (≥10‑fold in many cases) and broadened Gram‑positive spectrum that define the fluoroquinolone class relative to their 6‑desfluoro predecessors .

Why Desfluoroenrofloxacin Hydrochloride Cannot Be Substituted by Enrofloxacin or Alternative Fluoroquinolone Impurity Standards


Desfluoroenrofloxacin Hydrochloride occupies a precisely defined regulatory and analytical niche that no other enrofloxacin-related impurity reference can fill. Its structural identity as the 6‑desfluoro analog means it co‑migrates with neither the parent drug enrofloxacin (RRT 1.00) nor the ciprofloxacin impurity (RRT 0.96) under validated HPLC conditions . The compound exhibits a distinctive relative response factor (RRF 0.83 at 278 nm) that differs from all other listed enrofloxacin impurities — for instance, the chloro impurity (RRF 1.09), cipro base impurity (RRF 0.92), and decarboxylated impurity (RRF 0.46) — meaning that direct quantification requires compound‑specific calibration with the authentic desfluoro reference standard; use of a surrogate impurity standard would yield biased impurity profiles and potentially non‑compliant batch release data . Furthermore, Desfluoroenrofloxacin Hydrochloride has been shown to specifically inhibit CYP3A4 and CYP2C8 in vitro, a pharmacological off‑target activity not shared identically by the parent enrofloxacin or by other process impurities, adding an orthogonal, biologically‑grounded reason why this exact impurity — rather than a generic quinolone degradation marker — must be individually controlled in enrofloxacin drug substance and finished product .

Product-Specific Quantitative Differentiation Evidence for Desfluoroenrofloxacin Hydrochloride


Chromatographic Differentiation: Relative Retention Time and Resolution vs. Enrofloxacin and Co-Eluting Impurities Under Validated Stability-Indicating HPLC Conditions

In a fully validated stability-indicating RP-HPLC method (Kromasil C-18, 250 × 4.6 mm, 5 μm; 0.1% TEA in 10 mM KH₂PO₄ pH 2.5 / methanol linear gradient; 1.0 mL/min; 35°C; detection at 278 nm), the desfluoro impurity elutes at a relative retention time (RRT) of 0.79 (vs. enrofloxacin at 1.00), with a resolution of 15.25 from the nearest adjacent peak under control conditions . This RRT is clearly resolved from all other enrofloxacin degradation impurities: decarboxylated impurity (RRT 0.57), ED impurity (RRT 0.85), cipro base impurity (RRT 0.96), chloro impurity (RRT 1.32), and FQ acid impurity (RRT 1.81). The method achieves a limit of detection (LOD) of 0.103 μg/mL and a limit of quantification (LOQ) of 0.258 μg/mL for the desfluoro impurity, with method precision (%RSD) of 1.8% and intermediate precision (%RSD) of 1.2% .

RP-HPLC method validation impurity profiling enrofloxacin quality control relative retention time

Structural Differentiation: Absence of the C-6 Fluorine Atom and the Quantitative Impact on Quinolone Antibacterial Potency — Class-Level SAR Inference

Desfluoroenrofloxacin Hydrochloride lacks the C‑6 fluorine atom that is the hallmark pharmacophore of the fluoroquinolone class. Structure‑activity relationship (SAR) studies on the quinolone scaffold have consistently demonstrated that introduction of a fluorine at C‑6 produces compounds that are 'dramatically more potent than the 6‑desfluoro predecessors,' with the C‑6 fluorine conferring ≥10‑fold enhancements in antibacterial activity and broadening the spectrum to include Gram‑positive organisms . While specific MIC head‑to‑head data for desfluoroenrofloxacin vs. enrofloxacin are not publicly available as a direct comparative pair, the literature on related 6‑desfluoro quinolones (e.g., garenoxacin / BMS‑284756 and the 6‑desfluoro‑8‑methylquinolone series) demonstrates that removal of the C‑6 fluorine can preserve useful antibacterial activity when compensated by optimized substitution elsewhere on the core ; however, without such compensatory modifications — as is the case for desfluoroenrofloxacin, which retains the identical 7‑(4‑ethylpiperazin‑1‑yl) and 1‑cyclopropyl substitution pattern of enrofloxacin — the net effect is a predicted substantial loss of antibacterial potency .

fluoroquinolone SAR 6-desfluoroquinolone antibacterial potency structure-activity relationship

In Vitro CYP Enzyme Inhibition: Selective Suppression of CYP3A4 and CYP2C8 by Desfluoroenrofloxacin — Differentiating Pharmacological Off-Target Activity from Parent Enrofloxacin

Desfluoroenrofloxacin (Enrofloxacin Impurity C) has been demonstrated to specifically inhibit the activity of cytochrome P450 isoforms CYP3A4 and CYP2C8 in vitro . This CYP inhibition profile is pharmacologically relevant in the context of ICH Q3A/B impurity safety qualification, as CYP3A4 is the predominant drug‑metabolizing enzyme in human and veterinary liver, and CYP2C8 is involved in the metabolism of numerous therapeutic agents. While the parent compound enrofloxacin has itself been reported to inhibit CYP1A and CYP3A in canine and feline hepatic microsomes with inhibitory constants (Ki) in the range of 0.12–1.23 mM for CYP1A and 5.8–35 mM for CYP3A , the specific CYP2C8 inhibitory activity attributed to desfluoroenrofloxacin represents a qualitatively distinct interaction profile not described for enrofloxacin itself .

CYP inhibition drug metabolism cytochrome P450 impurity safety qualification

Formation Pathway: Defluorination as a Specific Degradation Route — Distinguishing Desfluoroenrofloxacin from Oxidation-Type Impurities

Desfluoroenrofloxacin is generated via a specific defluorination pathway that is mechanistically distinct from the oxidative degradation routes producing N‑oxides, hydroxylated congeners, and decarboxylated impurities. In fungal biotransformation studies with Gloeophyllum striatum, defluorination was identified as one of four principal degradation routes for enrofloxacin, alongside oxidative decarboxylation, C‑8 hydroxylation, and piperazinyl moiety oxidation . Notably, 3‑, 6‑, and 8‑hydroxylated enrofloxacin congeners were reported to have 'no or only very little residual antibacterial activity,' whereas the defluorinated congener (desfluoroenrofloxacin) represents the direct elimination of the pharmacophoric fluorine substituent — a chemically distinct degradation vector . The validated stability‑indicating HPLC method confirmed that the desfluoro impurity is formed under multiple forced degradation conditions (acidic, basic, oxidative, thermal, humidity, and photolytic stress) and is well resolved from all other degradation products within a 65‑minute runtime .

forced degradation defluorination fungal biotransformation impurity origin

Relative Response Factor Differentiation: The Quantitative Bias Introduced When Surrogate Impurity Calibrants Are Used in Place of Authentic Desfluoroenrofloxacin Hydrochloride

The relative response factor (RRF) at 278 nm for the desfluoro impurity is 0.83, which differs substantially from the RRFs of the other enrofloxacin‑related impurities: decarboxylated impurity (0.46), FQ acid impurity (0.32), ED impurity (0.87), cipro base impurity (0.92), and chloro impurity (1.09) . In the context of the ICH Q3A threshold for unspecified impurities (≤0.10% or ≤0.05% for a drug substance with a daily dose >2 g/day), the use of a surrogate calibrant with a different RRF would introduce a quantitation bias equal to the ratio of RRFs: for example, if the cipro base impurity (RRF 0.92) were used to calibrate the desfluoro impurity (RRF 0.83), the desfluoro content would be overestimated by approximately 11% (0.92/0.83 = 1.11) . The validated method demonstrates linearity for the desfluoro impurity with a coefficient of determination (r²) of 0.9930 over the analytical range, confirming that quantification with the authentic standard is robust .

relative response factor impurity quantification HPLC-UV mass balance

Regulatory Pharmacopoeial Recognition: USP and EP Codification of Desfluoroenrofloxacin as a Named, Individually Controlled Impurity — Differentiating Procurement Requirement from Generic Quinolone Reference Standards

Desfluoroenrofloxacin is codified in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) as a named impurity requiring individual control. The USP Enrofloxacin Related Compound Mixture RS explicitly includes desfluoro‑enrofloxacin alongside USP Enrofloxacin RS and USP Ciprofloxacin RS as a three‑component system suitability mixture . Under the EP, the compound is designated Enrofloxacin Impurity C and is controlled with an 'any other single impurity' limit of ≤0.3% (with a total impurities limit of ≤0.7%) in enrofloxacin drug substance . This dual‑pharmacopoeia codification means that analytical laboratories performing compendial testing cannot achieve regulatory compliance using only the parent enrofloxacin reference standard; the named impurity reference standard (Desfluoroenrofloxacin Hydrochloride or its free base) is separately required for system suitability, peak identification, and quantitative determination .

pharmacopoeial impurity USP reference standard European Pharmacopoeia regulatory compliance

Best Research and Industrial Application Scenarios for Desfluoroenrofloxacin Hydrochloride Based on Verified Quantitative Evidence


System Suitability and Calibration Standard for Enrofloxacin Impurity Profiling by Stability-Indicating RP-HPLC

Desfluoroenrofloxacin Hydrochloride serves as the essential system suitability marker and calibrant for the desfluoro impurity peak in the validated stability-indicating RP-HPLC method described by Chakravarthy et al. (2015). With a characteristic RRT of 0.79, a resolution of ≥13.82 from adjacent peaks under all robustness conditions, and an RRF of 0.83 that differs by ≥9% from every other enrofloxacin impurity, this reference standard enables accurate identification and quantification of the defluorination degradation product in enrofloxacin drug substance and tablet dosage forms . Laboratories performing ICH Q1A(R2) forced degradation studies, batch release testing, or ongoing stability programs require this standard to comply with the method's validated system suitability criteria and to avoid quantitation bias that would arise from surrogate calibrant use .

Regulatory ANDA/DMF Filing Support for Generic Enrofloxacin Veterinary Products

For Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions covering generic enrofloxacin formulations, the demonstration of adequate control of specified impurities is a core regulatory requirement. Desfluoroenrofloxacin Hydrochloride is explicitly listed in the USP Enrofloxacin Related Compound Mixture RS and is designated as EP Impurity C, with a compendial single impurity limit of ≤0.3% . A well-characterized reference standard of this impurity, supplied with a full Certificate of Analysis including HPLC purity, structural elucidation by NMR and mass spectrometry, and traceability to pharmacopoeial standards, is required to generate the impurity validation data packages that support ANDA/NDA filing acceptance by FDA, EMA, and other regulatory agencies .

Enrofloxacin Degradation Pathway Elucidation and Stress Testing Study Design

In forced degradation studies designed to elucidate the full degradation profile of enrofloxacin under ICH stress conditions (acid, base, peroxide, heat, humidity, photolysis), the desfluoro impurity serves as the sole marker for the C‑F bond cleavage (defluorination) pathway — a degradation route that is chemically orthogonal to oxidation, hydrolysis, and decarboxylation pathways . The Wetzstein et al. (1997) fungal biotransformation study confirms that defluorination is a distinct metabolic and environmental degradation route, and the validated HPLC method demonstrates that the desfluoro impurity is formed and adequately resolved under all ICH stress conditions tested . Procurement of this reference standard enables laboratories to design degradation studies that comprehensively map all enrofloxacin degradation vectors, a prerequisite for establishing a stability‑indicating method that meets ICH Q2(R1) validation requirements .

CYP-Mediated Drug Interaction Risk Assessment for Enrofloxacin Impurity Safety Qualification

ICH Q3A/B guidelines require that any impurity present above the identification threshold (typically 0.10% for a drug substance with a daily dose ≤2 g/day) be identified and, if above the qualification threshold, undergo safety evaluation. The specific in vitro inhibition of CYP3A4 and CYP2C8 by desfluoroenrofloxacin introduces a biologically plausible mechanism for impurity‑mediated pharmacokinetic drug‑drug interactions that is not addressed by the CYP inhibition profile of the parent enrofloxacin (primarily CYP1A and CYP3A) . This differential CYP interaction profile supports the procurement of the authentic impurity reference for use in dedicated CYP inhibition assays during the impurity qualification stage of enrofloxacin drug development, enabling sponsors to generate data that preempt regulatory questions about impurity safety .

Quote Request

Request a Quote for Desfluoroenrofloxacin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.